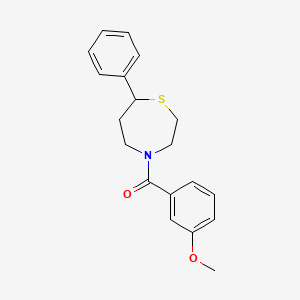

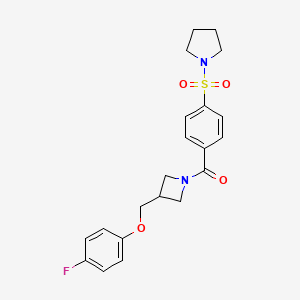

Ethyl (1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl (1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)carbamate is a chemical compound. It is a derivative of quinoline, a heterocyclic compound that is an important construction motif for the development of new drugs . Quinoline and its derivatives are known to be biologically active compounds possessing several pharmacological activities .

Scientific Research Applications

Synthesis and Optoelectronic Properties

A study by Wu et al. (2018) describes a rhodium-catalyzed annulation process that produces pyrano[4,3,2-ij]isoquinoline derivatives. This process features dual ortho-C-H functionalization and dual cyclization, yielding compounds with tested optoelectronic properties, suggesting potential applications in electronic materials and devices Wu et al., 2018.

Organic Light-Emitting Devices (OLEDs)

Li et al. (2005) developed a new branched carbazole derivative, highlighting its use as a hole-transporting material in OLEDs. The compound demonstrated high performance, comparable to conventional materials, but with higher thermal stability, suggesting its utility in high-temperature OLED applications Li et al., 2005.

Novel Synthesis Approaches

Bujok et al. (2010) presented a novel synthesis route for 3-aminoquinoline carboxylic acid derivatives from nitroarenes and protected ethyl aminocrotonate. This method offers a versatile approach to accessing diversely substituted 3-aminoquinolines, potentially useful for various pharmaceutical and chemical research applications Bujok et al., 2010.

Bifunctional Organocatalysis

Yarhosseini et al. (2016) explored the use of tetraethylammonium 2-(carbamoyl)benzoate as a bifunctional organocatalyst for synthesizing biologically active Hantzsch 1,4-dihydropyridine and polyhydroquinoline derivatives. This green, convenient approach suggests the compound's role in facilitating environmentally friendly chemical reactions Yarhosseini et al., 2016.

Antimicrobial Agents

Desai et al. (2007) synthesized new quinazolines with potential antimicrobial properties. This study illustrates the compound's role in developing new antimicrobial agents, showcasing its versatility in chemical synthesis aimed at addressing microbial resistance Desai et al., 2007.

properties

IUPAC Name |

ethyl N-(1-benzoyl-3,4-dihydro-2H-quinolin-7-yl)carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O3/c1-2-24-19(23)20-16-11-10-14-9-6-12-21(17(14)13-16)18(22)15-7-4-3-5-8-15/h3-5,7-8,10-11,13H,2,6,9,12H2,1H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTYKWNISZZQXRN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC1=CC2=C(CCCN2C(=O)C3=CC=CC=C3)C=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 3-{[(pyridin-3-ylmethyl)amino]sulfonyl}thiophene-2-carboxylate](/img/structure/B2645298.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)acetamide](/img/structure/B2645299.png)

![N-(4-fluoro-3-nitrophenyl)-3-oxo-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2645300.png)

![1-[2-(4-Fluoro-phenoxy)-ethyl]-1H-benzoimidazol-2-ylamine](/img/structure/B2645304.png)

![1-{1-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]pyrrolidin-3-yl}-4-(methoxymethyl)-1H-1,2,3-triazole](/img/structure/B2645305.png)

![N-[5-(2,3-dihydro-1,4-dioxin-5-yl)-1,3,4-oxadiazol-2-yl]-4-methylsulfanylbenzamide](/img/structure/B2645308.png)

![1-[(4-Fluorophenyl)carbamoyl]pyrrolidine-2-carboxylic acid](/img/structure/B2645311.png)

![2-[3-(hydroxymethyl)-2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2645312.png)